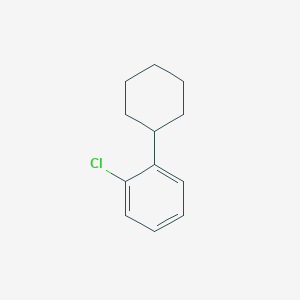

1-Chloro-2-cyclohexylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2-cyclohexylbenzene is a useful research compound. Its molecular formula is C12H15Cl and its molecular weight is 194.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-2-cyclohexylbenzene serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the production of more complex molecules.

- Synthesis of Biologically Active Compounds : The compound can be utilized to synthesize sigma receptor antagonists, which have implications in treating central nervous system disorders. For instance, derivatives of this compound are involved in the synthesis of compounds like SR 31742A and SR 31747A, which exhibit antipsychotic and immunosuppressive activities respectively .

- Reactions with Nucleophiles : The chlorine atom in this compound can be substituted by various nucleophiles, allowing for the formation of new carbon-carbon bonds. This property is exploited in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for the development of drugs due to its ability to modify biological activity through structural changes.

- Drug Development : Its derivatives are being researched for their potential as therapeutic agents. The modification of the cyclohexyl group can lead to compounds with enhanced efficacy or reduced side effects .

- Research on Sigma Receptors : The sigma receptor system is a target for various neurological disorders. Compounds derived from this compound are studied for their interactions with these receptors, contributing to the understanding of their pharmacological profiles .

Material Science Applications

In material science, this compound is investigated for its role in developing advanced materials.

- Organic Electronics : Its derivatives can be used in organic light-emitting diodes (OLEDs) and organic semiconductors due to their favorable electronic properties. The incorporation of cyclohexyl groups can enhance the solubility and processability of these materials .

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to materials with unique properties such as improved thermal stability or mechanical strength.

Case Study 1: Synthesis of Sigma Receptor Antagonists

A notable study focused on synthesizing SR 31742A from this compound demonstrated its utility in drug development. The synthesis involved multiple steps including nucleophilic substitution and subsequent reactions that highlighted the compound's versatility as an intermediate .

Case Study 2: Material Properties in OLEDs

Research into the use of derivatives of this compound in OLED technology showed promising results regarding their light-emitting efficiency and stability. These studies emphasized the importance of structural modifications on the performance characteristics of organic semiconductors .

Propriétés

IUPAC Name |

1-chloro-2-cyclohexylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWDLAFRKXWERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546918 |

Source

|

| Record name | 1-Chloro-2-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91766-85-7 |

Source

|

| Record name | 1-Chloro-2-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.